molecular formula C19H18N4O2S B3013174 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1251587-80-0

2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B3013174
CAS RN: 1251587-80-0
M. Wt: 366.44
InChI Key: VPFDWKAVQQXQME-UHFFFAOYSA-N
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Description

The compound 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide is a novel molecule that can be inferred to have potential biological activities based on the structural similarities with other compounds described in the provided papers. Although the exact compound is not directly mentioned, the papers discuss related structures that share common moieties such as pyridinyl, oxadiazole, and acetamide groups, which are known to exhibit various biological activities including inhibition of enzymes and anticancer properties.

Synthesis Analysis

The synthesis of related compounds involves linear synthetic routes that are developed for the preparation of analogs containing novel scaffolds. For instance, the synthesis of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives involves the design and synthesis of compounds with the capacity to inhibit HIF prolyl 4-hydroxylases (PHDs) . Similarly, the synthesis of 2-chloro N-aryl substituted acetamide derivatives of oxadiazole compounds has been reported, which includes characterization by various spectroscopic methods . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis . These techniques are crucial for confirming the structures of synthesized compounds. The presence of a 1,2,4-oxadiazole ring in the compound suggests that it may have similar structural characteristics to the compounds studied in the papers, which could be confirmed using these analytical methods.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of acetamide derivatives and the introduction of aryl substituents. The biological activities of these compounds, such as antifungal and insecticidal activities, have been preliminarily assessed, indicating that the compounds can interact with biological systems in a significant manner . The compound may also undergo similar reactions and exhibit comparable biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, and their biological activities have been evaluated. For example, the cytotoxicity of novel acetamide derivatives of oxadiazole compounds has been screened on various cancer cell lines, and IC50 values have been obtained . These properties are indicative of the potential efficacy of these compounds as therapeutic agents. The compound , sharing structural similarities, may also possess distinct physical and chemical properties that could be explored for biological applications.

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is involved in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their biological activities. For example, the synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones using 2-(1,3-thiazolidin-2-ylidene)acetamides demonstrates the utility of similar compounds in creating new heterocyclic assemblies with potential biological applications (Obydennov et al., 2017).

Biological Activity Exploration

The compound's derivatives could be explored for various biological properties, akin to the study on 1,2,4-oxadiazole derivatives. For instance, the synthesis and biological assessment of [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with an 1,2,4-oxadiazol cycle highlighted the methodological development for synthesizing novel compounds and assessing their biological activities (Karpina et al., 2019).

Novel Compounds with Potential Anticancer Properties

Research into similar compounds has led to the discovery of potential anticancer agents. For example, the design, synthesis, characterization, and evaluation of novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol have shown promising cytotoxicity against various cancer cell lines (Vinayak et al., 2014).

Contribution to Antimicrobial Research

Compounds with similar structures have been synthesized and evaluated for their antimicrobial activities, indicating the potential of "2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide" in contributing to the development of new antimicrobial agents. Studies like the synthesis and antimicrobial activity of new heterocycles incorporating antipyrine moiety showcase the exploration of such compounds for antimicrobial applications (Bondock et al., 2008).

properties

IUPAC Name

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-12-2-6-15(7-3-12)21-16(24)11-26-17-10-14(8-9-20-17)19-22-18(23-25-19)13-4-5-13/h2-3,6-10,13H,4-5,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFDWKAVQQXQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide

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